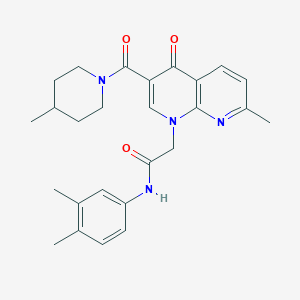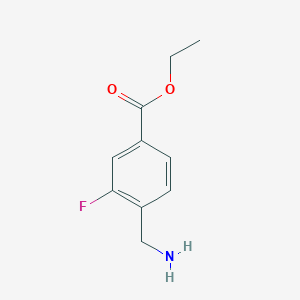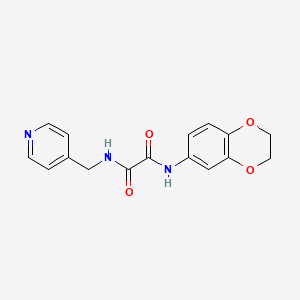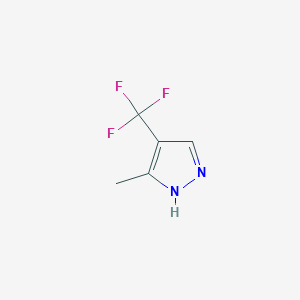![molecular formula C17H20N6O2 B2854212 N4-(4-methoxyphenyl)-N6-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105252-78-5](/img/structure/B2854212.png)
N4-(4-methoxyphenyl)-N6-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . The presence of the methoxyphenyl and tetrahydrofuran groups could potentially influence its properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, with a methoxyphenyl group attached at the N4 position and a tetrahydrofuran group attached at the N6 position. The exact structure would need to be confirmed through techniques such as X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidine derivatives can undergo a variety of reactions, including substitutions, additions, and eliminations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. These properties would be influenced by factors such as its molecular structure and the presence of functional groups .Scientific Research Applications
Antitumor Activity
This compound has been studied for its potential as an antitumor agent . Pyridopyrimidine derivatives, which include the core structure of this compound, have shown therapeutic interest in the treatment of various cancers . They can inhibit the proliferation of cancer cells by targeting specific pathways that are crucial for cell division and survival.
CDK6 Inhibition
The compound has been designed to act as an inhibitor of Cyclin-Dependent Kinase 6 (CDK6) . CDK6 is an enzyme that plays a significant role in the regulation of the cell cycle. By inhibiting CDK6, the compound could potentially be used in the treatment of diseases where cell cycle regulation is disrupted, such as cancer.
Synthesis of Bioactive Molecules
Due to its reactive sites, this compound can be used as a precursor in the synthesis of various bioactive molecules . Its structure allows for modifications that can lead to the creation of new compounds with potential biological activities, including antiviral, antibacterial, and antifungal properties .
Drug Development
The structural features of this compound make it a candidate for drug development, particularly in the design of small molecule drugs . Its ability to bind with target molecules through hydrogen-bonding makes it a valuable scaffold for developing new therapeutics .
Molecular Docking Studies
In computational chemistry, this compound can be used in molecular docking studies to predict the orientation of the compound when bound to a protein target. This is crucial in understanding the compound’s mechanism of action and optimizing its structure for better efficacy .
Chemical Biology Research
The compound’s structure contains N-heterocycles , which are of great interest in chemical biology. They are stable and can easily form interactions with biological targets, making them useful tools for probing biological systems and understanding molecular interactions .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 6 (CDK6) . CDK6 is a protein-serine/threonine kinase that belongs to the CMGC family and plays a crucial role in the regulation of cell cycle and transcription .
Mode of Action
The compound interacts with CDK6, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and CDK6, which prevents CDK6 from performing its normal function in the cell cycle and transcription regulation .
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle and transcription regulation pathways . This can lead to a halt in cell division and changes in gene expression, which can have downstream effects on various cellular processes .
Result of Action
The result of the compound’s action is a decrease in the proliferation of certain cancer cells . By inhibiting CDK6, the compound can halt cell division, which can prevent the growth and spread of cancer cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These could include the presence of other molecules in the cell, the pH of the environment, and the temperature.
Safety and Hazards
properties
IUPAC Name |
4-N-(4-methoxyphenyl)-6-N-(oxolan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-24-12-6-4-11(5-7-12)20-15-14-10-19-23-16(14)22-17(21-15)18-9-13-3-2-8-25-13/h4-7,10,13H,2-3,8-9H2,1H3,(H3,18,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOMTJXFVKVBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(4-methoxyphenyl)-N6-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2854132.png)

![methyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2854137.png)

![7-[(2-chloro-6-fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2854140.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2854141.png)


![N-(3-bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2854147.png)
![Ethyl 4-{[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanoate](/img/structure/B2854148.png)



